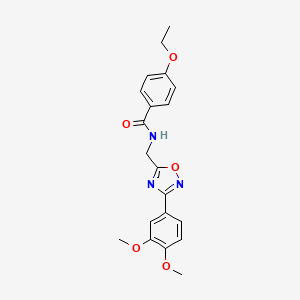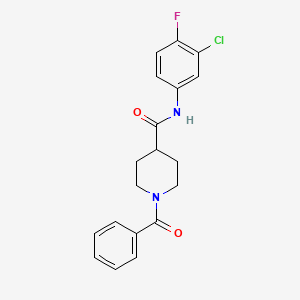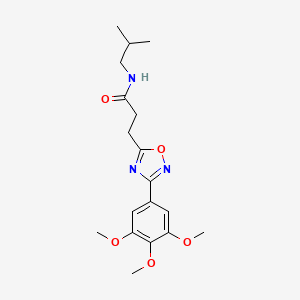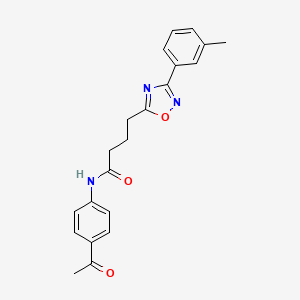
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAA belongs to the class of sulfonamide-based compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce fever in rats. The anti-inflammatory and analgesic effects of this compound are believed to be due to its inhibition of COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is its relatively simple synthesis method. This compound can be synthesized in a few steps using readily available starting materials. Another advantage is its potential therapeutic applications, which make it a promising candidate for drug development.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as sulfonamide-based compounds have been shown to have adverse effects in some individuals.
Orientations Futures
There are many potential future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of this compound's potential use in the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound through acidification and recrystallization. The purity of the final product can be enhanced through further purification techniques such as column chromatography.
Applications De Recherche Scientifique
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base to form the intermediate 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. The intermediate is then purified and converted to the final product through a series of reactions.", "Starting Materials": [ "4-(N-cyclopentylsulfamoyl)phenol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(N-cyclopentylsulfamoyl)phenol in a suitable solvent (e.g. ethanol)", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Allow the reaction mixture to cool and then acidify with hydrochloric acid", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 6: Purify the product by recrystallization or column chromatography", "Step 7: Convert the intermediate to the final product through a series of reactions (e.g. esterification, hydrolysis, and decarboxylation)" ] } | |
Numéro CAS |
1094528-88-7 |
Clé InChI |
MSCBUPLAWLNJPO-XOIICWPPNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




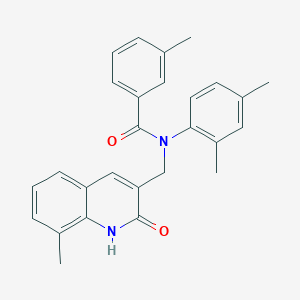
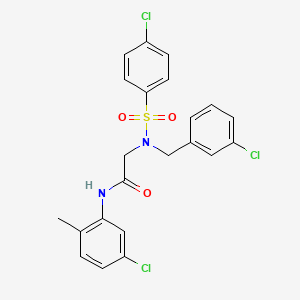
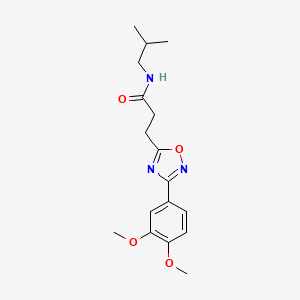
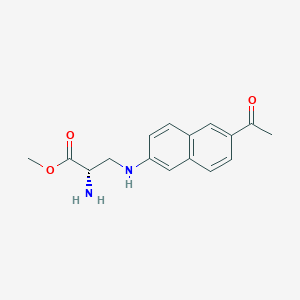
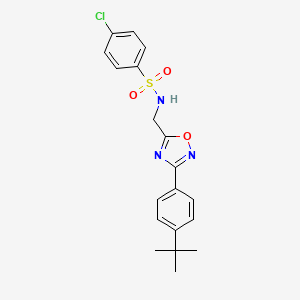

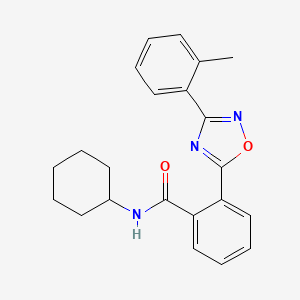
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)
